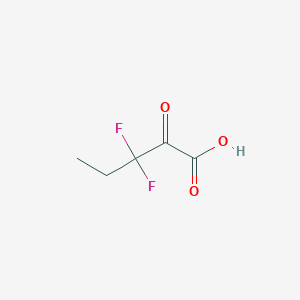
3,3-Difluoro-2-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3,3-difluorovaleric acid is an organic compound that belongs to the class of oxo acids. It is characterized by the presence of a keto group (C=O) and two fluorine atoms attached to the third carbon of the valeric acid chain. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,3-difluorovaleric acid can be achieved through several methods. One common approach involves the fluorination of 2-oxovaleric acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically takes place under mild conditions, often at room temperature, and yields the desired difluorinated product .
Industrial Production Methods
Industrial production of 2-Oxo-3,3-difluorovaleric acid may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3,3-difluorovaleric acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Common Synthesis Methods
- Fluorination Reactions : Utilizing reagents like Selectfluor to introduce fluorine atoms into organic substrates.
- Oxidation Processes : Converting simpler compounds into 3,3-difluoro-2-oxopentanoic acid through oxidation reactions.
Chemistry
The compound serves as a vital building block in the synthesis of more complex organofluorine compounds. Its unique structure allows for diverse chemical modifications, making it valuable for studying fluorine chemistry.
| Application Type | Description |
|---|---|
| Building Block | Used in synthesizing organofluorine compounds |
| Chemical Modifications | Facilitates various chemical reactions due to its reactivity |
Biological Studies
Research indicates that fluorinated compounds can exhibit distinct biological activities compared to their non-fluorinated counterparts. This compound is being investigated for its potential effects on metabolic pathways and enzyme interactions.
| Biological Aspect | Potential Effects |
|---|---|
| Metabolic Pathways | May influence energy metabolism due to structural similarities with natural metabolites |
| Enzyme Interactions | Potentially modulates enzyme activity through altered binding affinities |
Medicinal Chemistry
The compound is being explored as an intermediate in drug development. Its fluorination can enhance the pharmacokinetic properties of pharmaceutical agents, leading to improved efficacy and safety profiles.
| Medicinal Application | Description |
|---|---|
| Drug Development | Investigated for use in synthesizing new pharmaceuticals |
| Pharmacokinetics | Enhances absorption and bioavailability of drug candidates |
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various applications:
- Fluorinated Drug Candidates : Research has demonstrated that incorporating fluorinated moieties into drug candidates can enhance their biological activity. A study showed that derivatives of this compound exhibited improved binding affinity to target proteins compared to non-fluorinated analogs.
- Biochemical Investigations : In biochemical assays, this compound has been used to probe metabolic pathways involving key enzymes. Its effects on enzyme kinetics were analyzed, revealing potential therapeutic targets for metabolic disorders.
Wirkmechanismus
The mechanism by which 2-Oxo-3,3-difluorovaleric acid exerts its effects involves interactions with specific molecular targets. The keto group and fluorine atoms can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-3-fluorovaleric acid: Similar structure but with only one fluorine atom.
2-Oxo-3,3,3-trifluorovaleric acid: Contains three fluorine atoms, leading to different reactivity and properties.
2-Oxo-4,4-difluorobutyric acid: A shorter chain analog with two fluorine atoms.
Uniqueness
2-Oxo-3,3-difluorovaleric acid is unique due to its specific placement of two fluorine atoms on the third carbon, which imparts distinct electronic and steric effects. These features influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
165544-38-7 |
|---|---|
Molekularformel |
C5H6F2O3 |
Molekulargewicht |
152.1 g/mol |
IUPAC-Name |
3,3-difluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
JGANSDIIBJLPJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)O)(F)F |
Kanonische SMILES |
CCC(C(=O)C(=O)O)(F)F |
Synonyme |
Pentanoic acid, 3,3-difluoro-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















